11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties . This particular compound features a unique structure with a hydroxyphenyl group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with aminobenzophenones and other precursors.
Cyclization: The key step involves the cyclization of these precursors to form the benzodiazepine core.
Functionalization: Subsequent reactions introduce the hydroxyphenyl and dimethyl groups to complete the structure.
Industrial production methods often utilize continuous flow chemistry, which allows for efficient and scalable synthesis of benzodiazepines .
Chemical Reactions Analysis
11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodiazepine core can undergo substitution reactions, particularly at the nitrogen and carbon atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various substituted benzodiazepines and their derivatives .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves binding to the gamma-aminobutyric acid (GABA) receptor. This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and an overall inhibitory effect on neurotransmission . The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, fludiazepam, and nordazepam. Compared to these compounds, 11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one features a hydroxyphenyl group, which may enhance its binding affinity and specificity for certain receptors . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Similar Compounds
- Diazepam
- Fludiazepam
- Nordazepam
- Nitrazepam
- Clonazepam
- Oxazepam
Properties
CAS No. |
82408-11-5 |
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Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4g/mol |
IUPAC Name |
6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H22N2O2/c1-21(2)11-16-19(18(25)12-21)20(13-7-3-6-10-17(13)24)23-15-9-5-4-8-14(15)22-16/h3-10,20,22-24H,11-12H2,1-2H3 |
InChI Key |
FWSZIEMHBVKSDD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)C1)C |
Origin of Product |
United States |
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